NH2-PEG3-C2-NH-Boc chemical structure and properties
NH2-PEG3-C2-NH-Boc chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG3-C2-NH-Boc, systematically named tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker.[1] It features a terminal primary amine and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, separated by a flexible, hydrophilic PEG3 spacer.[1][2] This specific architecture makes it a valuable tool in bioconjugation, chemical biology, and drug development.
The primary amine allows for immediate conjugation to various molecules, while the Boc-protected amine provides a stable, orthogonal handle that can be deprotected under specific acidic conditions to reveal a second primary amine for subsequent reactions.[1][3] This enables a controlled, stepwise approach to synthesizing complex molecular architectures. Its most prominent application is in the construction of Proteolysis-Targeting Chimeras (PROTACs), where it serves as the flexible linker connecting a target protein ligand to an E3 ubiquitin ligase ligand.[4][5][6] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]
Chemical Structure and Physicochemical Properties
The structure of NH2-PEG3-C2-NH-Boc consists of a primary amine (NH2), a three-unit polyethylene glycol (PEG3) chain, a two-carbon ethyl spacer (C2), and a Boc-protected amine (NH-Boc).
Chemical Structure:
H₂N-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH-Boc
Quantitative Properties
The following table summarizes the key physicochemical properties of NH2-PEG3-C2-NH-Boc.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | [7] |
| Synonyms | PROTAC Linker 15, t-Boc-N-Amido-PEG3-Amine | [1][5] |
| CAS Number | 101187-40-0 | [6][8][9] |
| Molecular Formula | C13H28N2O5 | [6][7][8] |
| Molecular Weight | 292.37 g/mol | [6][7][8] |
| Appearance | Colorless to light yellow viscous liquid or solid | [10][11][12] |
| Purity | Typically ≥95% to ≥99% | [1][9] |
| Storage Conditions | 2-8°C or -20°C, keep in dark place under inert atmosphere | [1][6] |
Experimental Protocols
The utility of NH2-PEG3-C2-NH-Boc lies in its two reactive amine groups, one of which is protected. The following protocols describe the fundamental steps for its use in a typical conjugation workflow: (1) deprotection of the Boc group and (2) conjugation of the resulting primary amine to a carboxylic acid.
Protocol 1: Boc Group Deprotection
This procedure removes the Boc protecting group to expose the second primary amine, making it available for subsequent conjugation.[3] This reaction is a simple carbamate (B1207046) hydrolysis performed under acidic conditions.[13]
Materials:
-
NH2-PEG3-C2-NH-Boc
-
Anhydrous Dichloromethane (DCM) or other suitable organic solvent (e.g., ethyl acetate, dioxane)[3][13]
-
Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)[3][13]
-
Saturated sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the NH2-PEG3-C2-NH-Boc linker in anhydrous DCM.
-
Add an equal volume of TFA to the solution.[3] For other acids, use a sufficient excess to ensure complete reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours.[3]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3] The resulting deprotected linker is typically an ammonium (B1175870) salt (e.g., TFA salt).
-
(Optional) For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free diamine.[3]
Protocol 2: Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of one of the primary amines of the linker to a molecule containing a carboxylic acid group using the common and efficient EDC/NHS chemistry.[14][15]
Materials:
-
Deprotected NH2-PEG3-C2-NH2 linker (from Protocol 3.1) or the starting NH2-PEG3-C2-NH-Boc
-
Molecule containing a carboxylic acid group (-COOH)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[14][16]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.[14]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[14]
-
(Optional but recommended) Sulfo-NHS (N-hydroxysulfosuccinimide) or NHS[14][15]
-
Quenching Solution (e.g., hydroxylamine, Tris, or glycine)[14][16]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for non-aqueous reactions[3][16]
Procedure (Two-Step Aqueous Method):
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Add EDC (e.g., 1.2 equivalents) and Sulfo-NHS (e.g., 2.2 equivalents) to the solution to activate the carboxylic acid by forming a more stable Sulfo-NHS ester.[3][14][15] Stir for 15-60 minutes at room temperature.[17]
-
Introduce the amine-containing linker (1 equivalent or slight excess) to the activated carboxyl solution. Adjust the pH to 7.2-8.5 with Coupling Buffer if necessary to facilitate the reaction with the primary amine.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[3]
-
Monitor the reaction progress by LC-MS.
-
Quench the reaction by adding an amine-containing quenching solution to consume any unreacted NHS esters.[14][16]
-
Purify the final conjugate using an appropriate method, such as preparative reverse-phase HPLC.[3]
Diagrams and Workflows
The following diagrams illustrate the key experimental and logical workflows involving NH2-PEG3-C2-NH-Boc.
Caption: Workflow for the acid-catalyzed deprotection of the Boc group.
Caption: Workflow for EDC/NHS mediated amine-carboxyl conjugation.
References
- 1. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. NH2-PEG3-C2-NH-Boc (PROTAC Linker 15) | PROTAC Linkers | AmBeed.com [ambeed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C13H28N2O5 | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. chemscene.com [chemscene.com]
- 10. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CheMondis Marketplace [chemondis.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 17. broadpharm.com [broadpharm.com]
